molecular formula C14H19BrFNO B8545729 3-[2-(2-Fluoro-5-bromobenzyloxy)ethyl]piperidine

3-[2-(2-Fluoro-5-bromobenzyloxy)ethyl]piperidine

Cat. No. B8545729
M. Wt: 316.21 g/mol
InChI Key: HZQULVDFUUFXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06245761B1

Procedure details

In a 1-ml round bottom flask 1-(t-butoxycarbonyl)-3-[2-(2-fluoro-5-bromobenzyloxy)ethyl]piperidine (0.495 g) was dissolved in methylene chloride (4 ml) under a nitrogen atmosphere. The solution was cooled to 0° C. and trifluoroacetic acid (1 ml) was slowly added dropwise. The resulting mixture was stirred for thirty minutes at ambient temperature. The progress of the reaction was monitored by thin layer chromatography. The reaction mixture was partitioned between 1 M potassium carbonate and methylene chloride. The aqueous fraction was back extracted with methylene chloride. The organic fractions were combined, and dried over sodium sulfate. The solvents were removed in vacuo. The resulting residue was used as is.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
1-(t-butoxycarbonyl)-3-[2-(2-fluoro-5-bromobenzyloxy)ethyl]piperidine
Quantity
0.495 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.C(OC([N:15]1[CH2:20][CH2:19][CH2:18][CH:17]([CH2:21][CH2:22][O:23][CH2:24][C:25]2[CH:30]=[C:29]([Br:31])[CH:28]=[CH:27][C:26]=2[F:32])[CH2:16]1)=O)(C)(C)C>C(Cl)Cl>[F:32][C:26]1[CH:27]=[CH:28][C:29]([Br:31])=[CH:30][C:25]=1[CH2:24][O:23][CH2:22][CH2:21][CH:17]1[CH2:18][CH2:19][CH2:20][NH:15][CH2:16]1

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Two
Name
1-(t-butoxycarbonyl)-3-[2-(2-fluoro-5-bromobenzyloxy)ethyl]piperidine
Quantity
0.495 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(CCC1)CCOCC1=C(C=CC(=C1)Br)F
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for thirty minutes at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between 1 M potassium carbonate and methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was back extracted with methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo

Outcomes

Product
Name
Type
Smiles
FC1=C(COCCC2CNCCC2)C=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.